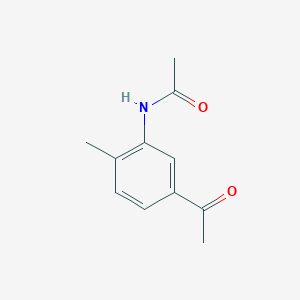

N-(5-acetyl-2-methylphenyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

54766-66-4 |

|---|---|

Molekularformel |

C11H13NO2 |

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

N-(5-acetyl-2-methylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO2/c1-7-4-5-10(8(2)13)6-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14) |

InChI-Schlüssel |

RDJDCGIJXKDWIR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)C)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(5-acetyl-2-methylphenyl)acetamide can be synthesized through several methods. One common method involves the acetylation of 2-methylacetanilide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(5-Acetyl-2-methylphenyl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Amin oder andere reduzierte Formen umwandeln.

Substitution: Die Acetylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone oder andere oxidierte Derivate.

Reduktion: Entsprechende Amine oder reduzierte Formen.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(5-Acetyl-2-methylphenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Signalwege beeinflussen. So kann es beispielsweise die Aktivität von Cyclooxygenase (COX)-Enzymen hemmen, was zu entzündungshemmenden Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-(5-acetyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetamides

The following analysis compares N-(5-acetyl-2-methylphenyl)acetamide with key analogs from the provided evidence, focusing on substituent effects, synthesis, and biological activity:

Substituent Effects and Structural Variations

Key Observations :

- Steric Considerations: Phenoxy chains () or sulfonyl groups () introduce steric hindrance absent in the target.

- Hydrophobicity : The acetyl group may enhance lipophilicity compared to polar substituents (e.g., OH, NH₂), influencing membrane permeability in biological systems.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

*logP and solubility estimated via computational tools (e.g., SwissADME).

Biologische Aktivität

N-(5-acetyl-2-methylphenyl)acetamide, also known as a substituted acetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 54766-66-4

The compound features an acetyl group and a methyl group attached to a phenyl ring, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By inhibiting COX activity, the compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains with the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 25 |

| Klebsiella pneumoniae | 18 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

In studies focusing on inflammation models, this compound demonstrated significant inhibition of inflammatory markers. The compound reduced levels of prostaglandins and cytokines in vitro, indicating potential use in treating conditions like arthritis and other inflammatory disorders .

3. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC values for these cell lines were found to be approximately 30 µM and 25 µM, respectively .

Case Studies

A notable case study involved the evaluation of this compound's effects on a mouse model of induced inflammation. The treatment group exhibited a significant reduction in swelling and pain compared to controls, suggesting its efficacy as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the acetyl and methyl substituents can enhance or diminish biological activity. For instance, electron-withdrawing groups on the phenyl ring have been found to improve potency against certain targets .

Q & A

Q. Q1: What are the common synthetic routes for preparing N-(5-acetyl-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Substitution Reactions : Using sodium azide (NaN₃) in toluene/water (8:2) under reflux for 5–7 hours, followed by purification via crystallization (ethanol) or extraction (ethyl acetate) .

- Condensation Reactions : Coupling agents like TBTU with lutidine in dry DCM at room temperature can form acetamide derivatives, minimizing side reactions .

Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1), adjust reflux time based on substituent reactivity, and use high-purity solvents to reduce byproducts.

Advanced Mechanistic Insights

Q. Q2: How can computational methods (e.g., HOMO-LUMO, FTIR) elucidate the electronic properties of this compound derivatives?

Methodological Answer:

- HOMO-LUMO Analysis : Predicts electron density distribution and reactivity. For example, electron-withdrawing groups (e.g., nitro, chloro) lower LUMO energy, enhancing electrophilic reactivity .

- FTIR Characterization : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, acetyl C=O ~1700 cm⁻¹) and hydrogen bonding patterns, critical for stability studies .

Application : Use Gaussian software with B3LYP/6-311++G(d,p) basis set for DFT calculations to map electrostatic potential (MESP) and validate experimental spectra .

Data Contradiction Resolution

Q. Q3: How to reconcile discrepancies in reported yields for this compound derivatives synthesized via similar routes?

Methodological Answer: Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. toluene/water biphasic systems .

- Purification Methods : Crystallization (ethanol) vs. column chromatography can lead to yield variations. For example, solid products filtered directly yield ~70%, while liquid extracts require rigorous drying (Na₂SO₄) .

Resolution : Standardize reaction monitoring (e.g., TLC Rf values) and report detailed workup procedures to ensure reproducibility.

Advanced Functionalization Strategies

Q. Q4: What strategies enable selective functionalization of the acetyl or methyl groups in this compound?

Methodological Answer:

- Acetyl Group Modification : React with hydrazine to form hydrazones or undergo Claisen condensation with active methylene compounds (e.g., ethyl acetoacetate) .

- Methyl Group Halogenation : Use N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to brominate the methyl group without affecting the acetamide .

Validation : Confirm selectivity via ¹H NMR (downfield shifts for acetyl protons) and LC-MS for molecular weight verification .

Biological Activity Evaluation

Q. Q5: How to design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC determination via broth dilution .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (absorbance at 412 nm for thiocholine detection) .

Controls : Include reference standards (e.g., ampicillin for antimicrobials, donepezil for AChE) and solvent blanks to validate results .

Stability and Degradation Studies

Q. Q6: What methodologies assess the thermal and photolytic stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min) to determine decomposition temperatures .

- Photodegradation : Expose to UV light (254 nm) in quartz cells and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Data Interpretation : Compare degradation kinetics (zero/first-order models) and identify breakdown products via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.